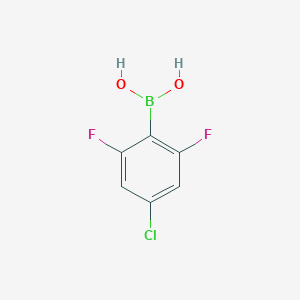

4-Chloro-2,6-difluorophenylboronic acid

説明

Significance of Organoboron Compounds as Versatile Synthetic Building Blocks

Organoboron compounds, particularly boronic acids, have become indispensable tools in organic synthesis. Their stability, ease of handling, and generally low toxicity make them valuable intermediates for constructing complex molecular architectures. fujifilm.com The most prominent application of arylboronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon (C-C) bonds. fujifilm.comorganic-chemistry.org This reaction's reliability and tolerance of a wide variety of functional groups have cemented its status as a cornerstone of modern synthetic chemistry, with widespread use in the preparation of pharmaceuticals, agrochemicals, and advanced materials. fujifilm.comresearchgate.net

The Influence of Fluorine Substitution on Aromatic Reactivity and Selectivity

The incorporation of fluorine atoms into an aromatic ring profoundly alters its electronic properties and reactivity. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can significantly influence the reactivity of the aromatic system. This substitution can impact the molecule's acidity, lipophilicity, and metabolic stability, making fluorinated compounds highly sought after in medicinal chemistry. nih.govnih.gov In the context of arylboronic acids, fluorine atoms, particularly at the ortho positions relative to the boronic acid group, can present unique challenges and opportunities. While they can modify the electronic nature of the aryl group, they can also lead to instability, such as a tendency toward rapid protodeboronation under typical reaction conditions. acs.org

Overview of Research Trajectories for 4-Chloro-2,6-difluorophenylboronic Acid

Research involving this compound is primarily driven by its utility as a precursor for highly substituted, biologically active molecules. The presence of three halogen substituents (one chlorine, two fluorine) on the phenyl ring provides multiple points for modulating the final product's physicochemical properties. However, the 2,6-difluoro substitution pattern presents a significant synthetic challenge, as these compounds are known to be unstable and prone to rapid deboronation, which complicates their use in standard Suzuki-Miyaura coupling reactions. acs.orgresearchgate.net Consequently, a key research trajectory focuses on the development of highly active palladium catalyst systems that can facilitate rapid cross-coupling at low temperatures, thereby outcompeting the degradation of the boronic acid. acs.org The successful application of this building block is therefore closely linked to advancements in catalyst technology, enabling the synthesis of complex fluorinated biaryl structures for pharmaceutical and materials science applications. sigmaaldrich.com

特性

IUPAC Name |

(4-chloro-2,6-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOWOCFSNXZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)Cl)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90402534 | |

| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925911-61-1 | |

| Record name | 4-CHLORO-2,6-DIFLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90402534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,6-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Chloro 2,6 Difluorophenylboronic Acid

General Paradigms for the Synthesis of Arylboronic Acids

The synthesis of arylboronic acids is a cornerstone of modern organic chemistry, primarily due to their role in powerful carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling. georganics.skgoogle.com Several general methods have been established for their preparation. One of the most common and traditional approaches involves the reaction of an organometallic species, such as a Grignard reagent (arylmagnesium halide) or an organolithium compound, with a trialkyl borate (B1201080) ester like trimethyl borate. georganics.skgoogle.comnih.gov This is followed by acidic hydrolysis to yield the desired boronic acid. The formation of the organometallic intermediate is a critical step, often achieved through the reaction of an aryl halide with magnesium (for Grignard reagents) or via a halogen-lithium exchange. nih.govwordpress.com

More contemporary methods have emerged to overcome the limitations of organometallic routes, such as their low functional group tolerance. nih.gov Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, represent a significant advancement. sigmaaldrich.com This method allows for the coupling of aryl halides or triflates with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govsigmaaldrich.com Another modern approach is the direct C-H borylation of arenes, often catalyzed by iridium complexes, which offers a highly efficient and atom-economical route by avoiding the need for pre-functionalized aryl halides. organic-chemistry.orgorganic-chemistry.org

| Method | Precursor | Key Reagents | Advantages | Limitations |

| Grignard Reaction | Aryl Halide (Br, I) | Mg, Trialkyl Borate, Acid | Well-established, cost-effective | Low tolerance for acidic functional groups (e.g., -OH, -COOH) |

| Organolithium Reaction | Aryl Halide (Br, I) | Organolithium (e.g., n-BuLi), Trialkyl Borate, Acid | Useful for ortho-substitution via directed metallation | Requires very low temperatures, hazardous reagents google.com |

| Miyaura Borylation | Aryl Halide/Triflate | Diboron reagent (e.g., B₂pin₂), Pd catalyst, Base | High functional group tolerance, mild conditions sigmaaldrich.com | Cost of catalyst and reagents |

| C-H Borylation | Arene | Diboron reagent, Ir catalyst | High atom economy, direct functionalization organic-chemistry.org | Regioselectivity can be a challenge |

Targeted Synthetic Routes for Halogenated and Fluorinated Arylboronic Acids

The synthesis of halogenated and fluorinated arylboronic acids like 4-chloro-2,6-difluorophenylboronic acid requires methods that are compatible with the halogen substituents. The strong electron-withdrawing nature of fluorine atoms can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

A primary route involves the use of a pre-functionalized starting material, such as 1-bromo-4-chloro-2,6-difluorobenzene. This precursor can be converted into an organometallic intermediate, which is then trapped with a boron electrophile. The choice of the organometallic route is crucial; for instance, the presence of ortho-fluoro substituents makes directed ortho-metalation a particularly relevant strategy.

The lithiation-borylation pathway is a powerful technique for synthesizing ortho-substituted arylboronic acids. organic-chemistry.org This method typically involves a halogen-lithium exchange reaction at very low temperatures, followed by the addition of a borate ester. For a substrate like 1-bromo-4-chloro-2,6-difluorobenzene, treatment with a strong organolithium base such as n-butyllithium (n-BuLi) at temperatures around -78 °C would selectively replace the bromine atom with lithium, forming a highly reactive aryllithium intermediate. The ortho-difluoro substitution pattern is well-suited for this approach, as the fluorine atoms can help stabilize the lithiated intermediate.

This aryllithium species is then quenched with an electrophilic boron source. nih.gov The reaction of the unstable lithio intermediate must be managed carefully to achieve good yields. dntb.gov.ua The entire sequence—lithiation, borylation, and subsequent hydrolysis—provides a direct route to the target this compound. This reagent-controlled process is advantageous due to the accessibility of the required reagents and the ability to construct complex molecules. nih.gov

The choice of the electrophilic boron reagent, or borate ester, is critical for optimizing the synthesis. Trialkyl borates of the general formula B(OR)₃ are the most common reagents used to "trap" the nucleophilic arylmetal intermediate. google.com

Commonly used borate esters include:

Trimethyl borate (B(OCH₃)₃): Frequently used due to its high reactivity and the ease of removal of the resulting methanol (B129727) byproduct.

Triethyl borate (B(OEt)₃): Another effective reagent.

Triisopropyl borate (B(O-iPr)₃): Its bulkier isopropyl groups can sometimes offer better selectivity and control in complex syntheses. google.comgoogle.com

The reaction with the borate ester is typically performed at very low temperatures, ranging from -80 °C to 0 °C, to prevent the formation of undesired byproducts from multiple additions of the arylmetal to the boron center. google.comgoogle.com The stoichiometry is also important; using a slight excess (1 to 1.5 molar equivalents) of the borate ester relative to the organometallic compound is advantageous to ensure complete conversion. google.comgoogle.com After the initial reaction forms a boronate ester, acidic workup is required to hydrolyze the ester and yield the final boronic acid.

Advanced Approaches for Enhanced Purity and Scalability in Synthesis

For industrial applications, synthetic routes must be both pure and scalable. Traditional batch processing of highly reactive organolithium intermediates can be hazardous and difficult to control on a large scale. google.com Modern advancements address these challenges.

Continuous Flow Chemistry: A significant improvement for handling hazardous organolithium chemistry is the use of continuous flow reactors. organic-chemistry.org In a flow setup, small amounts of reagents are mixed continuously in a microreactor, allowing for precise control over reaction parameters like temperature and mixing time. This minimizes risks associated with exothermic events and allows for the safe generation and use of unstable intermediates on a multigram scale with very short reaction times. organic-chemistry.org

Palladium-Catalyzed Borylation: For enhanced purity and functional group tolerance, palladium-catalyzed methods offer a scalable alternative. A notable development is the direct synthesis of arylboronic acids from aryl chlorides using tetrahydroxydiboron (B82485) [B₂(OH)₄] as the boron source. nih.govresearchgate.net This approach avoids the use of cryogenic temperatures and highly reactive organometallics, making it more amenable to large-scale production and tolerant of a wider range of functional groups. nih.gov Such methods have been successfully scaled up to kilogram quantities for related compounds like 4-aminophenylboronic acid pinacol (B44631) ester. clockss.org

Isolation and Purification Protocols for Organoboron Compounds

The purification of arylboronic acids is often complicated by their tendency to undergo dehydration to form cyclic trimeric anhydrides known as boroxines. georganics.sk This equilibrium can complicate characterization and handling.

Standard purification techniques include:

Recrystallization: This is a common method for obtaining high-purity crystalline boronic acids.

Column Chromatography: While boronic acids can be purified on silica (B1680970) gel, their polarity can sometimes lead to streaking and difficult separation. Borylated products in the form of their ester derivatives (e.g., pinacol esters) are often less polar and more stable, making them easier to purify via chromatography. sigmaaldrich.comresearchgate.net

Acid/Base Washes: A basic wash can help remove boric acid and other acidic impurities from an organic solution of the product. reddit.com

Conversion to Trifluoroborate Salts: To circumvent the issue of boroxine (B1236090) formation and improve stability for storage, arylboronic acids can be converted into their corresponding potassium aryltrifluoroborate salts (R-BF₃K). These salts are typically stable, crystalline solids that are easy to handle and purify. sigmaaldrich.com They can be readily converted back to the boronic acid or used directly in subsequent reactions. organic-chemistry.org

Reactivity Profiles and Mechanistic Insights of 4 Chloro 2,6 Difluorophenylboronic Acid

Cross-Coupling Reactions Involving 4-Chloro-2,6-difluorophenylboronic Acid

This compound is a valuable reagent in organic synthesis, primarily utilized for the construction of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. Its unique electronic and steric properties, stemming from the two ortho-fluorine atoms and a para-chloro substituent, present both opportunities and challenges in these transformations. The electron-withdrawing nature of the halogen atoms makes the boronic acid prone to certain side reactions, such as protodeboronation, necessitating carefully optimized reaction conditions.

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of complex biaryl structures. organic-chemistry.orgicmpp.ro These structures are significant in the development of pharmaceuticals, agrochemicals, and advanced materials. mdpi.comnih.gov However, the coupling of polyfluorophenyl boronic acids is recognized as particularly challenging due to their propensity to undergo rapid decomposition and protodeboronation under the basic conditions typically required for the reaction. acs.orgnih.gov

To address the challenges associated with coupling sterically hindered and electronically deactivated substrates like this compound, significant research has focused on developing highly active palladium catalysts. Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) often prove insufficient, leading to low yields and slow reaction times.

Modern advances have introduced sophisticated palladium precatalysts that form the catalytically active Pd(0) species in situ under conditions where boronic acid decomposition is minimized. acs.org These include palladacycles and complexes with N-heterocyclic carbene (NHC) ligands, which are known to form highly stable and active catalysts. icmpp.ronih.gov For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes have demonstrated high efficiency in various Suzuki-Miyaura couplings. nih.gov Heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene or silica (B1680970), also offer a reusable and green alternative to homogeneous systems, showing excellent versatility in the coupling of fluorinated aryl bromides with fluorinated phenylboronic acids. mdpi.comresearchgate.net

| Catalyst System | Key Features | Application Relevance |

|---|---|---|

| Pd(OAc)₂ / Biarylphosphine Ligands | Forms highly active, monoligated Pd(0) species. Effective for hindered and deactivated substrates. | Widely used for coupling challenging boronic acids. acs.org |

| PEPPSI-type Pd-NHC Complexes | Air- and moisture-stable precatalysts. High thermal stability and catalytic activity. | Effective for a broad range of aryl chlorides and boronic acids. nih.gov |

| Palladium Nanoparticles (supported) | Heterogeneous, reusable, often ligand-free. Promotes green chemistry principles. | Demonstrated success with fluorinated biphenyl (B1667301) synthesis. mdpi.com |

The choice of ligand is paramount in palladium-catalyzed Suzuki-Miyaura couplings, as it directly influences the stability, activity, and selectivity of the catalyst. For challenging substrates like this compound, the development of specialized ligands has been a key area of research.

Electron-rich and sterically bulky monophosphine ligands, particularly biarylphosphines, have emerged as the most effective class for these transformations. Ligands such as SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) are designed to promote the difficult oxidative addition of aryl chlorides and facilitate the reductive elimination step of the catalytic cycle. acs.orgmit.edu Their bulk helps to create a coordinatively unsaturated, highly reactive monoligated palladium center, which is crucial for catalytic efficiency. acs.org The electron-donating ability of these ligands also enhances the rate of oxidative addition. N-Heterocyclic carbenes (NHCs) represent another important class of ligands, acting as strong σ-donors that form robust bonds with palladium, leading to highly stable and active catalysts capable of coupling a wide range of substrates. icmpp.ronih.gov

Modern catalytic systems have significantly broadened the scope of coupling partners for challenging boronic acids. With optimized conditions utilizing advanced ligands, this compound can be coupled with a wide array of (hetero)aryl electrophiles. This includes not only the more reactive aryl bromides and iodides but also the less expensive and more abundant aryl chlorides and triflates. acs.orgnih.govnih.gov

The reaction generally exhibits high functional group tolerance, a hallmark of the Suzuki-Miyaura coupling. nih.govnih.gov This allows for the presence of various substituents on the coupling partners, including ethers, esters, ketones, nitriles, and other halogen atoms, without interfering with the reaction. This compatibility is crucial for the efficient synthesis of complex molecules without the need for extensive protecting group strategies. Studies on polychlorinated aromatics have demonstrated that selective coupling can be achieved, reacting at one chloro-position while leaving others intact for subsequent transformations. nih.govrsc.org

| Aryl Halide/Triflate | Boronic Acid | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos-based precatalyst / K₃PO₄ | 4-Methoxy-2',6'-difluorobiphenyl | Excellent |

| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos / K₃PO₄ | 4-(Benzofuran-2-yl)benzonitrile | 92% nih.gov |

| 2,6-Dichloropyridine | Heptyl boronic pinacol (B44631) ester | Pd₂(dba)₃ / FcPPh₂ / K₃PO₄ | 2-Chloro-6-heptylpyridine | 74% nih.gov |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd Nanoparticles / K₂CO₃ | 4,4'-Difluorobiphenyl | ~100% mdpi.com |

Table represents typical Suzuki-Miyaura couplings involving related challenging substrates, demonstrating the scope and efficiency of modern catalytic systems. Data for this compound would be expected to follow similar trends.

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is the most significant side reaction affecting electron-deficient arylboronic acids like this compound. wikipedia.orgmdpi.com This process competes with the desired transmetalation step in the Suzuki-Miyaura catalytic cycle and is often accelerated by aqueous basic conditions and elevated temperatures. nih.gov

Several strategies have been developed to suppress this undesired pathway:

Use of Milder Bases: Employing weaker bases such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong hydroxides can reduce the rate of base-catalyzed protodeboronation. nih.govwikipedia.org

Anhydrous or Modified Solvent Systems: Reducing the amount of water or using solvent systems like dioxane/water or THF/water can temper the protonolysis of the C–B bond. nih.gov

Fast Catalysis: Utilizing highly active catalysts that promote rapid cross-coupling at lower temperatures (room temperature to 40 °C) ensures that the desired reaction outpaces the slower protodeboronation process. acs.orgnih.gov

Slow-Release Strategies: Boronic acid derivatives such as organotrifluoroborates or N-methyliminodiacetic acid (MIDA) boronate esters can be employed. nih.govwikipedia.org These compounds are more stable under basic conditions and slowly hydrolyze to release the free boronic acid, keeping its concentration low throughout the reaction and thus minimizing the opportunity for protodeboronation. wikipedia.org

Besides the hetero-coupling Suzuki-Miyaura reaction, this compound can potentially undergo homocoupling to form the symmetrical biaryl, 4,4'-dichloro-2,2',6,6'-tetrafluorobiphenyl. This reaction is often observed as a byproduct in cross-coupling reactions but can also be performed deliberately.

The homocoupling of arylboronic acids can be catalyzed by palladium complexes, often under aerobic conditions where oxygen acts as the oxidant. researchgate.net Copper salts, such as copper(I) chloride (CuCl), have also been reported as inexpensive and efficient catalysts for the homocoupling of arylboronic acids under mild, aerobic conditions at room temperature, often without the need for additional ligands or bases. researchgate.net This reaction provides a direct route to symmetrical biaryl compounds, which are valuable structures in materials science and organic synthesis. researchgate.net

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O Cross-Coupling)

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound serves as a valuable coupling partner in these transformations, primarily through copper-catalyzed methods like the Chan-Evans-Lam (CEL) coupling. nih.govnih.gov

The Chan-Evans-Lam reaction is a powerful cross-coupling method that joins arylboronic acids with amines or alcohols to create secondary aryl amines and aryl ethers, respectively. wikipedia.org A key advantage of the CEL coupling over palladium-catalyzed alternatives, such as the Buchwald-Hartwig reaction, is its use of less expensive and less toxic copper catalysts. researchgate.net Furthermore, these reactions can often be performed at room temperature and are tolerant of air, simplifying the experimental setup. wikipedia.orgd-nb.info

The mechanism is believed to involve the formation of a copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate. This high-valent copper species then undergoes reductive elimination to yield the desired C-N or C-O coupled product and a copper(I) species, which is then re-oxidized to continue the catalytic cycle. wikipedia.org The presence of electron-withdrawing groups, such as the chlorine and fluorine atoms on the this compound ring, can influence the electronic properties of the arylboronic acid and affect reaction kinetics and yields.

While specific studies exhaustively detailing the use of this compound in CEL couplings are not widely documented, the reaction is broadly applicable. Research on the N-arylation of various nitrogen-containing heterocycles demonstrates the feasibility of coupling diverse arylboronic acids under copper catalysis. nih.govnih.gov The electron-deficient nature of the 4-chloro-2,6-difluorophenyl group makes it an interesting substrate for these transformations, potentially influencing the rate and efficiency of the transmetalation and reductive elimination steps.

Below is a table representing typical conditions for Chan-Evans-Lam C-N coupling reactions, illustrating the general parameters under which this compound would be expected to react.

| Amine/Alcohol Substrate | Arylboronic Acid Partner | Copper Catalyst | Base/Additive | Solvent | Temperature | Yield (%) |

| Imidazole | Phenylboronic acid | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | Room Temp. | ~90% |

| Aniline | 4-Methoxyphenylboronic acid | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | Room Temp. | ~85% |

| Phenol | 3-Chlorophenylboronic acid | Cu(OAc)₂ | Pyridine | Toluene | Room Temp. | ~88% |

| Pyrrolidine | Naphthalene-2-boronic acid | Cu(OAc)₂ | 4Å MS, Et₃N | CH₂Cl₂ | Room Temp. | ~92% |

This table presents representative data for Chan-Evans-Lam couplings to illustrate the general reaction conditions. Yields are approximate and vary based on specific substrates and precise conditions.

Exploration of C-H Activation and Functionalization

Direct C-H activation and functionalization have become a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to modifying complex molecules. nih.govrsc.org In this context, this compound typically acts as a crucial coupling reagent, enabling the introduction of the 4-chloro-2,6-difluorophenyl group onto a substrate via the functionalization of a C-H bond.

These reactions are most commonly catalyzed by palladium complexes. nih.gov The general strategy often involves a directing group on the substrate, which coordinates to the palladium center and positions it in close proximity to a specific C-H bond. This leads to the cleavage of the C-H bond and the formation of a palladacycle intermediate. nih.govnih.gov This intermediate then reacts with an arylboronic acid, such as this compound, in a transmetalation step. The final product is formed through reductive elimination, regenerating the active palladium catalyst. nih.gov

The catalytic cycle can involve either Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates, depending on the specific reaction conditions and oxidants used. The use of arylboronic acids as the arylation source is widespread due to their stability, commercial availability, and functional group tolerance. The electronic properties of the 4-chloro-2,6-difluorophenyl moiety can play a role in the efficiency of the transmetalation and reductive elimination steps.

The following table provides examples of palladium-catalyzed C-H arylation reactions using various arylboronic acids, demonstrating the broad applicability of this method for which this compound is a suitable reagent.

| Substrate (with Directing Group) | Arylboronic Acid | Palladium Catalyst | Ligand/Additive | Solvent | Temperature | Yield (%) |

| 2-Phenylpyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 110°C | ~95% |

| N-Aryl-2-aminopyridine | 4-Tolylboronic acid | Pd(OAc)₂ | Pivalic Acid | Dioxane | 100°C | ~89% |

| Benzoic Acid | 4-Fluorophenylboronic acid | Pd(TFA)₂ | L-tert-leucine | Dichloroethane | 120°C | ~75% |

| Benzylamine derivative | 3,5-Dimethylphenylboronic acid | Pd(OAc)₂ | Ac-Ile-OH | Dioxane/H₂O | 80°C | ~91% |

This table showcases typical examples of directed C-H functionalization where arylboronic acids are used as coupling partners. Yields are approximate.

Investigations into Carbon-Fluorine Bond Activation Processes

The carbon-fluorine (C-F) bond is the strongest single covalent bond in organic chemistry, and its remarkable stability presents a significant challenge for chemical transformations. nih.gov Investigations into the activation and functionalization of C-F bonds are of great interest for synthesizing novel fluorinated molecules and for the degradation of persistent organofluorine compounds. baranlab.org

The high electronegativity of fluorine creates a highly polarized and short C-F bond, contributing to its strength. In polyfluorinated compounds like this compound, the multiple fluorine atoms further influence the electronic landscape of the aromatic ring, making C-F bond cleavage particularly difficult. nih.gov

Several strategies have been developed to activate C-F bonds:

Transition Metal-Mediated Activation : This often involves the oxidative addition of a C-F bond to a low-valent, electron-rich metal center (e.g., nickel, rhodium, platinum). However, repulsive interactions between the metal's d-orbitals and the electron-rich fluorine atom can lead to high activation energies. nih.gov In molecules with both C-F and C-H bonds, a competition between the activation of each can occur, with the outcome being highly dependent on the metal and ligand system. nih.gov

Lewis Acid-Mediated Activation : Strong Lewis acids can interact with the fluorine atom, facilitating fluoride (B91410) abstraction and generating a carbocationic intermediate that can be trapped by a nucleophile. nih.gov

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond cleavage under mild conditions. This method typically involves a single-electron transfer (SET) from an excited-state photocatalyst to the fluoroaromatic compound, generating a radical anion. This intermediate can then fragment, cleaving the C-F bond and producing an aryl radical that can participate in subsequent reactions. nih.govresearchgate.net

For a molecule like this compound, the ortho-fluorine atoms are sterically accessible but electronically robust. Research on related polyfluorinated arenes shows that selective activation of one C-F bond over another, or over a C-Cl or C-H bond, is a complex challenge that depends on finely tuned catalytic systems. nih.gov

The table below summarizes key strategies employed for C-F bond activation.

| Activation Strategy | Catalyst / Reagent Type | Key Intermediate | Required Conditions |

| Oxidative Addition | Low-valent transition metals (Ni, Pd, Rh) | Metal-fluoride complex | High temperature, specific ligands |

| Fluoride Abstraction | Strong Lewis acids (e.g., silylium (B1239981) ions, Al-based reagents) | Aryl cation | Anhydrous conditions |

| Photoredox Catalysis | Photocatalyst (e.g., Ir, Ru complexes) + Reductant | Radical anion | Visible light irradiation |

| Hydrodefluorination | Metal hydrides, silanes | Metal-hydride species | Transition metal catalyst |

This table outlines general approaches to C-F bond activation and is not specific to this compound, for which detailed studies are limited.

Computational and Theoretical Investigations of 4 Chloro 2,6 Difluorophenylboronic Acid

Quantum Chemical Studies (e.g., Density Functional Theory Calculations)

Quantum chemical studies, predominantly employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 4-Chloro-2,6-difluorophenylboronic acid. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), allow for the accurate prediction of the molecule's equilibrium geometry, thermodynamic stability, and electronic characteristics. nih.govresearchgate.net

These calculations typically begin with the optimization of the molecular geometry to find the lowest energy structure. For phenylboronic acids, this involves determining the bond lengths, bond angles, and dihedral angles. Key parameters for this compound would include the C-B bond length, the B-O and O-H bond lengths of the boronic acid group, and the orientation of this group relative to the substituted phenyl ring. The interaction between the empty p-orbital on the boron atom and the π-system of the phenyl ring is a crucial aspect explored in these studies. nih.gov

Table 1: Exemplary Calculated Geometrical Parameters for this compound using DFT This table presents typical data expected from DFT/B3LYP/6-311++G(d,p) calculations, based on studies of similar halogenated phenylboronic acids.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | C1-B | ~1.56 Å |

| B-O1 | ~1.37 Å | |

| B-O2 | ~1.38 Å | |

| C4-Cl | ~1.74 Å | |

| C2-F | ~1.35 Å | |

| C6-F | ~1.35 Å | |

| Bond Angle | C2-C1-C6 | ~117° |

| C1-B-O1 | ~121° | |

| C1-B-O2 | ~118° |

Conformational Analysis and Stability of Boronic Acid Rotamers

The boronic acid group [-B(OH)₂] can rotate around the C-B bond, leading to different rotational isomers, or rotamers. The conformational landscape of this compound is of particular interest due to the presence of two fluorine atoms at the ortho positions. nih.gov

Computational studies on phenylboronic acids have identified several key conformers based on the orientation of the two hydroxyl groups. nih.govlongdom.org These are typically labeled as syn or anti depending on the direction of the O-H bonds relative to the C-B bond or each other. The most stable conformations for phenylboronic acids are generally planar, with the B(OH)₂ group lying in the same plane as the phenyl ring to maximize π-conjugation. nih.govnih.gov

For this compound, two main planar conformers are expected to be the most stable:

Anti-Syn Conformer: One O-H bond is anti-periplanar (180°) and the other is syn-periplanar (0°) to the C1-B bond.

Syn-Anti Conformer: The roles of the two O-H bonds are reversed.

A critical feature for this specific molecule is the potential for intramolecular hydrogen bonding between the hydrogen of the hydroxyl groups and the adjacent ortho-fluorine atoms (O-H···F). nih.gov This interaction can significantly stabilize certain conformations. Computational analysis would reveal that a conformer where one of the O-H groups points towards a fluorine atom is particularly stable, influencing the rotational barrier around the C-B bond. researchgate.net The energy difference between the various rotamers is typically calculated to be only a few kcal/mol. nih.gov

Vibrational Spectroscopy Analysis (e.g., FT-IR, FT-Raman)

Theoretical vibrational analysis is a powerful tool for interpreting experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. By performing frequency calculations using methods like DFT, a theoretical vibrational spectrum can be generated. researchgate.net The calculated frequencies and intensities are then compared with experimental data, allowing for a detailed assignment of the observed spectral bands to specific molecular vibrations. scispace.com

For this compound, key vibrational modes would include:

O-H stretching: Typically a broad band in the FT-IR spectrum around 3200-3600 cm⁻¹.

C-H stretching: Aromatic C-H stretches usually appear in the 3000-3100 cm⁻¹ region.

C=C stretching: Aromatic ring vibrations, which are expected between 1400 and 1600 cm⁻¹.

B-O stretching: These vibrations are characteristic of the boronic acid group and are typically found in the 1300-1400 cm⁻¹ range.

C-F stretching: Strong absorptions expected in the 1000-1300 cm⁻¹ region. scispace.com

C-Cl stretching: Found at lower frequencies, typically between 600 and 800 cm⁻¹.

B-OH bending: In-plane and out-of-plane bending modes of the boronic acid group.

Total Energy Distribution (TED) analysis is often employed to provide a quantitative assignment of each vibrational mode, breaking down the contributions from different internal coordinates (stretching, bending, etc.). researchgate.net

Table 2: Exemplary Predicted Vibrational Frequencies and Assignments for this compound This table shows representative theoretical vibrational frequencies (scaled) and their primary assignments based on DFT calculations for analogous molecules.

| Calculated Frequency (cm⁻¹) | Assignment (based on TED) |

|---|---|

| ~3650 | O-H stretch |

| ~3080 | Aromatic C-H stretch |

| ~1610 | Aromatic C=C stretch |

| ~1350 | B-O stretch |

| ~1250 | C-F stretch |

| ~1100 | In-plane C-H bend |

Electronic Structure Characterization and Reactivity Prediction

The electronic structure of this compound dictates its chemical reactivity. The chlorine and two fluorine atoms are strongly electron-withdrawing groups, which significantly influences the electron density distribution across the phenyl ring and at the boron atom. cymitquimica.com

Computational methods are used to calculate various electronic properties:

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For this compound, the area around the hydroxyl protons would be positive, while the regions near the oxygen and halogen atoms would be negative.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. longdom.org The electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation. unair.ac.id It can quantify the delocalization of electron density from the oxygen lone pairs to the empty p-orbital of the boron atom and the π-system of the ring.

These calculations help predict the molecule's reactivity in reactions like the Suzuki coupling, where the Lewis acidity of the boron atom and the electronic nature of the phenyl ring are paramount. unair.ac.idresearchgate.net

Solvent Effects on Molecular Conformation and Spectroscopic Properties

The properties of this compound can be significantly influenced by the solvent environment. Computational models can simulate these effects, providing a more realistic description of the molecule's behavior in solution.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used. In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. These models can predict how the solvent affects:

Conformational Stability: The relative energies of different rotamers can change in polar solvents. Solvents capable of hydrogen bonding can compete with the intramolecular O-H···F interactions, potentially favoring more open conformations. bohrium.com

Spectroscopic Properties: Solvent polarity can cause shifts in vibrational frequencies (solvatochromism) in IR and Raman spectra. Theoretical calculations can predict the direction and magnitude of these shifts.

Acidity (pKa): The pKa of the boronic acid is highly dependent on the solvent. Computational models can predict pKa values by calculating the free energy change of the deprotonation reaction in a given solvent, which is crucial for understanding its reactivity in base-catalyzed reactions. unair.ac.idresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

A primary application of this boronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. cymitquimica.com Computational chemistry is invaluable for elucidating the complex mechanism of this reaction. DFT calculations can be used to map the entire potential energy surface of the catalytic cycle.

The key steps in the Suzuki reaction mechanism that can be modeled are:

Oxidative Addition: The aryl halide reactant adds to the Pd(0) catalyst.

Transmetalation: This is the rate-determining step where the aryl group is transferred from the boron atom to the palladium center. Computational studies focus on the structure of the transition state for this step. The boronic acid must typically be activated by a base (e.g., hydroxide (B78521) or carbonate) to form a more nucleophilic boronate species [R-B(OH)₃]⁻, which facilitates the transfer. nih.govorganic-chemistry.org Modeling shows how the base coordinates to the boron atom, lowering the activation energy barrier for this step.

Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed. This allows researchers to understand the factors controlling the reaction rate and selectivity, and to rationally design more efficient catalytic systems. nih.gov

Applications of 4 Chloro 2,6 Difluorophenylboronic Acid in Complex Chemical Synthesis

Construction of Fluorinated Biaryl and Oligophenyl Frameworks for Materials Science

The introduction of fluorine atoms into organic molecules can significantly alter their electronic properties, making fluorinated compounds highly valuable in the development of advanced materials. 4-Chloro-2,6-difluorophenylboronic acid serves as a key reagent in the synthesis of fluorinated biaryl and oligophenyl structures, which are foundational components of various organic electronic devices. The presence of the ortho-difluoro substitution pattern influences the dihedral angle between the phenyl rings in the resulting biaryl structures, which in turn affects the electronic conjugation and charge transport properties of the material.

Applications in Organic Semiconductors and Electronic Materials

While direct research specifically detailing the application of this compound in organic semiconductors is limited, the utility of closely related fluorophenylboronic acids provides strong evidence for its potential. For instance, 2,6-difluorophenylboronic acid is utilized in the preparation of key intermediates for 2,6-difluorinated oligophenyls, which are applicable in organic semiconductors. sigmaaldrich.com The strategic placement of fluorine atoms can enhance charge mobilities in these materials.

The synthesis of these fluorinated biaryl and oligophenyl frameworks is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. In these reactions, the boronic acid moiety of this compound reacts with an aryl halide to form a new carbon-carbon bond, effectively linking the two aromatic rings. The resulting fluorinated biaryl can then be further functionalized or polymerized to create materials for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

Table 1: Potential Applications of Fluorinated Biaryls Derived from this compound in Electronic Materials

| Application Area | Potential Advantage of Fluorination |

| Organic Field-Effect Transistors (OFETs) | Improved charge carrier mobility and environmental stability. |

| Organic Light-Emitting Diodes (OLEDs) | Enhanced electron injection/transport and color tuning. |

| Organic Photovoltaics (OPVs) | Optimized energy levels for efficient charge separation. |

Role as a Key Intermediate in Pharmaceutical and Agrochemical Synthesis

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of complex molecules with biological activity. The presence of both chlorine and fluorine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

A United States patent describes that 4-chloro-2-fluoro-3-substituted-phenylboronic acids are useful intermediates in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are effective as herbicides. google.com This highlights the role of similar structural motifs in the agrochemical industry.

Synthesis of Bioactive Molecules (e.g., TGR5 Agonists)

While no direct synthesis of TGR5 agonists using this compound has been specifically reported, the synthesis of potent TGR5 agonists based on a 4-phenyl pyridine scaffold has been achieved using the related compound, 2,6-difluorophenylboronic acid. sigmaaldrich.com This suggests a strong potential for this compound to be employed in similar synthetic strategies for creating novel TGR5 agonists. TGR5, a G-protein coupled receptor, is a promising therapeutic target for metabolic diseases such as type 2 diabetes. The general synthetic route would likely involve a Suzuki-Miyaura coupling reaction to introduce the 4-chloro-2,6-difluorophenyl moiety into a heterocyclic core structure.

Utility in the Preparation of Advanced Chemical Probes and Ligands

The development of highly specific chemical probes and ligands is crucial for studying biological processes and for the development of new catalysts. The distinct electronic and steric properties of the 4-chloro-2,6-difluorophenyl group can be exploited to design probes and ligands with tailored functionalities.

The synthesis of such molecules often relies on the versatility of the boronic acid group for carbon-carbon bond formation. For example, this compound could be coupled to fluorescent dyes to create probes for imaging, or to metal-binding scaffolds to generate new catalysts. The fluorine atoms can also serve as reporters in ¹⁹F NMR studies, a powerful technique for probing molecular interactions and conformations.

Perspectives and Emerging Research Directions for 4 Chloro 2,6 Difluorophenylboronic Acid

Strategies for Enhancing Stability and Overcoming Decomposition Pathways

A significant challenge in the widespread application of boronic acids is their propensity for decomposition, primarily through protodeboronation and oxidative pathways. While 4-chloro-2,6-difluorophenylboronic acid is considered to have moderate stability under standard conditions, enhancing its shelf-life and robustness in various reaction conditions is a key area of research. cymitquimica.com

One of the most effective strategies for stabilizing arylboronic acids is their conversion into boronate esters. Pinacol (B44631) esters are widely used for this purpose due to their increased stability towards silica (B1680970) gel chromatography and a variety of reaction conditions. For instance, the formation of a pinacol ester of this compound would protect the boronic acid moiety from premature decomposition, allowing for more controlled and efficient reactions.

Another emerging approach is the use of N-methyliminodiacetic acid (MIDA) to form highly stable boronate esters. MIDA boronates are exceptionally stable crystalline compounds that are compatible with a wide range of reaction conditions and can be slowly hydrolyzed to release the free boronic acid in a controlled manner during the reaction.

The decomposition of arylboronic acids is often accelerated under the alkaline conditions typically used in cross-coupling reactions. Research into the decomposition pathways of similar fluorinated arylboronic acids has shown that the electron-withdrawing nature of the fluorine atoms can influence the rate of protodeboronation. Understanding these specific pathways for this compound through detailed mechanistic studies will be crucial for developing tailored strategies to mitigate its degradation.

| Stabilization Strategy | Description | Potential Advantages for this compound |

| Pinacol Ester Formation | Reaction with pinacol to form a cyclic boronate ester. | Increased stability to chromatography and a broader range of reagents. |

| MIDA Boronate Formation | Derivatization with N-methyliminodiacetic acid. | Exceptional stability, allowing for slow release of the boronic acid. |

| pH Control | Careful control of reaction pH to minimize base-mediated decomposition. | Reduced protodeboronation and improved reaction yields. |

Development of Sustainable and Environmentally Benign Synthetic Routes

The traditional synthesis of arylboronic acids often involves the use of organolithium or Grignard reagents, which require stringent anhydrous conditions and can have a significant environmental footprint. The development of greener synthetic methodologies is a critical area of focus.

A promising sustainable route for the synthesis of arylboronic acids is through the palladium-catalyzed borylation of aryl halides. While a specific green synthesis for this compound has not been extensively reported, a patented method for the synthesis of the related 4-chloro-2-fluoro-3-methoxyphenylboronic acid involves the reaction of 2-chloro-6-fluoroanisole (B1586750) with n-butyllithium and trimethyl borate (B1201080). google.com A more conventional synthesis for 4-chloro-2-fluorophenylboronic acid starts from 1-bromo-4-chloro-2-fluorobenzene, which is reacted with n-butyllithium and trimethyl borate. chemicalbook.com

Future research could focus on adapting palladium-catalyzed C-H activation/borylation reactions for the direct synthesis of this compound from 1-chloro-3,5-difluorobenzene. This approach would be highly atom-economical and avoid the use of pre-functionalized starting materials.

Another environmentally benign approach is the synthesis from diazonium salts, which can be generated from the corresponding anilines. This method often proceeds under mild, aqueous conditions and represents a significant step towards sustainable production.

| Synthetic Route | Starting Material | Reagents | Key Advantages |

| Traditional Method | 1-bromo-4-chloro-2,6-difluorobenzene | n-BuLi, B(OMe)₃ | Well-established, high-yielding. |

| From Aryl Chlorides | 1,4-dichloro-2,6-difluorobenzene | Pd catalyst, Diboron (B99234) reagent | Utilizes more readily available starting materials. |

| C-H Borylation | 1-chloro-3,5-difluorobenzene | Ir or Rh catalyst, Diboron reagent | Highly atom-economical and direct. |

| From Diazonium Salts | 4-chloro-2,6-difluoroaniline | NaNO₂, HBF₄, Diboron reagent | Mild, often aqueous conditions. |

Innovation in Catalytic Systems for Broader Substrate Scope and Efficiency

The steric hindrance provided by the two ortho-fluorine atoms in this compound can pose a challenge for its participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling. Therefore, the development of highly active and sterically tolerant catalytic systems is paramount.

Research on the coupling of other sterically hindered boronic acids, such as 2,6-difluorophenylboronic acid, has shown that palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are particularly effective. sigmaaldrich.com Ligands like SPhos, XPhos, and RuPhos have demonstrated significant success in promoting the coupling of sterically demanding partners.

The choice of base and solvent system can also have a profound impact on the efficiency of the coupling reaction. For sterically hindered substrates, weaker bases like potassium carbonate or cesium carbonate are often preferred to minimize side reactions. The use of polar aprotic solvents such as dioxane or THF, often with the addition of water, can facilitate the transmetalation step.

The substrate scope of cross-coupling reactions involving this compound is an area ripe for exploration. A systematic study of its reactivity with a diverse range of aryl and heteroaryl halides, as well as triflates, would provide valuable data for synthetic chemists.

Below is a hypothetical data table illustrating the potential of different catalytic systems for the Suzuki-Miyaura coupling of this compound with a model substrate, 4-bromoanisole.

| Catalyst | Ligand | Base | Solvent | Yield (%) |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | Low |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | High |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | Very High |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF | Moderate |

Exploration of New Reaction Manifolds Beyond Traditional Cross-Coupling

While the Suzuki-Miyaura coupling is the most prominent application of arylboronic acids, there is a growing interest in exploring their utility in other types of transformations. For this compound, this represents a significant opportunity for expanding its synthetic value.

One such area is the use of arylboronic acids as catalysts in their own right. The Lewis acidic nature of the boron center can be exploited to activate substrates in various organic reactions, including dehydrative condensations and Friedel-Crafts-type reactions.

Another emerging application is in Petasis-type reactions, which involve the coupling of an amine, a carbonyl compound, and a boronic acid to form α-amino acids or their derivatives. The unique electronic properties of this compound could lead to novel reactivity and selectivity in such transformations.

Furthermore, the Chan-Lam coupling, which involves the copper-catalyzed formation of a carbon-heteroatom bond, is an attractive alternative to traditional methods. Exploring the participation of this compound in the formation of aryl ethers, aryl amines, and aryl sulfides would significantly broaden its synthetic utility.

Integration of Advanced Spectroscopic and Computational Methods for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing protocols and designing new transformations. The integration of advanced spectroscopic techniques and computational modeling provides powerful tools for this purpose.

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, and IR spectroscopy, are available and provide fundamental structural information. chemicalbook.com More advanced techniques, such as in-situ reaction monitoring using NMR or IR spectroscopy, can provide real-time kinetic data and help identify reactive intermediates.

Computational studies, particularly using Density Functional Theory (DFT), can be employed to model the reaction pathways of cross-coupling reactions involving this compound. Such studies can elucidate the transition state geometries and activation energies for the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. This information can be invaluable for the rational design of more efficient catalysts.

The crystal structure of the related 2,4-difluorophenylboronic acid reveals a planar molecular structure with significant hydrogen bonding networks. nih.gov A similar structural analysis of this compound would provide valuable insights into its solid-state behavior and intermolecular interactions, which can influence its reactivity.

| Spectroscopic/Computational Method | Application | Potential Insights for this compound |

| ¹H, ¹³C, ¹⁹F, ¹¹B NMR | Structural characterization and reaction monitoring. | Confirmation of structure and real-time tracking of reaction progress. |

| Infrared (IR) and Raman Spectroscopy | Identification of functional groups and bonding. | Understanding the vibrational modes of the B-O and C-B bonds. |

| X-ray Crystallography | Determination of solid-state structure. | Elucidation of bond lengths, angles, and intermolecular interactions. |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis. | Confirmation of product identity and identification of byproducts. |

| Density Functional Theory (DFT) | Modeling of reaction mechanisms and electronic properties. | Prediction of reaction pathways, transition states, and catalyst-substrate interactions. |

Q & A

Basic: How is 4-Chloro-2,6-difluorophenylboronic acid typically synthesized in academic research?

Answer:

The compound is commonly synthesized via the Suzuki-Miyaura cross-coupling reaction , where halogenated aromatic precursors react with boronic acids under palladium catalysis. A representative method involves:

- Step 1: Preparation of the halogenated aryl precursor (e.g., 2,6-difluoro-4-chlorobromobenzene).

- Step 2: Transmetallation using bis(pinacolato)diboron or via direct boronation with a boron source (e.g., B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂).

- Step 3: Acidic hydrolysis to yield the boronic acid.

Key parameters include anhydrous conditions, inert atmosphere (N₂/Ar), and optimized temperature (80–100°C). Reaction progress is monitored via TLC or HPLC .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Answer:

To prevent degradation, store the compound at 0–6°C under inert conditions (argon/vacuum-sealed vials) to minimize moisture absorption and oxidation. Long-term stability is enhanced by desiccation (e.g., silica gel packets) and protection from light .

Intermediate: What spectroscopic methods are most effective for characterizing structure and purity?

Answer:

- ¹H/¹³C NMR: Identify substituent positions via chemical shifts (e.g., fluorine substituents cause deshielding; chlorine induces splitting patterns). For example, aromatic protons adjacent to Cl/F show δ ≈ 7.2–7.8 ppm .

- ¹¹B NMR: Confirms boronic acid integrity (δ ≈ 28–32 ppm for B(OH)₂ groups).

- IR Spectroscopy: B-O stretching (1340–1390 cm⁻¹) and O-H bonds (3200–3600 cm⁻¹) verify functional groups.

- X-ray Crystallography: Resolves steric effects from halogen substituents and confirms dihedral angles between boronic acid and aromatic ring .

Advanced: How do electronic effects of Cl/F substituents influence boronic acid reactivity?

Answer:

- Electron-Withdrawing Effects: Chlorine (σₚ = +0.23) and fluorine (σₚ = +0.06) reduce electron density at the boronic acid group, lowering its pKa (~7–8) and enhancing electrophilicity in Suzuki couplings.

- Ortho/Meta Directing: Fluorine’s strong electronegativity directs cross-coupling to specific positions. Computational studies (DFT/B3LYP) show fluorine’s inductive effects stabilize transition states, accelerating oxidative addition in Pd-mediated reactions .

Advanced: What computational methods predict conformational stability and electronic properties?

Answer:

- DFT/B3LYP: Models geometry optimization and frontier orbitals (HOMO-LUMO gaps) to assess reactivity. For halogenated phenylboronic acids, basis sets like 6-31G(d,p) accurately predict vibrational frequencies and bond angles .

- Molecular Docking: Evaluates interactions with biological targets (e.g., saccharides) by simulating hydrogen bonding between boronic acid and hydroxyl groups. Software: Gaussian 09, AutoDock Vina .

Intermediate: How to address purification challenges for halogenated phenylboronic acids?

Answer:

- Recrystallization: Use mixed solvents (e.g., EtOAc/hexane) to improve solubility of byproducts (e.g., pinacol esters).

- Column Chromatography: Neutral alumina or silica gel with gradient elution (0–5% MeOH in DCM) removes halogenated impurities. Monitor fractions via LC-MS .

Advanced: How to resolve discrepancies in crystallographic data for halogenated analogs?

Answer:

Discrepancies in unit cell parameters or bond lengths arise from polymorphism or solvent inclusion. Mitigation strategies:

- Low-Temperature Crystallography: Reduces thermal motion artifacts.

- Hirshfeld Surface Analysis: Quantifies intermolecular interactions (e.g., C–H⋯O vs. halogen bonding) to validate structural models .

Basic: What safety precautions are necessary due to toxicity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。